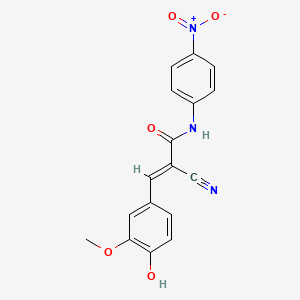

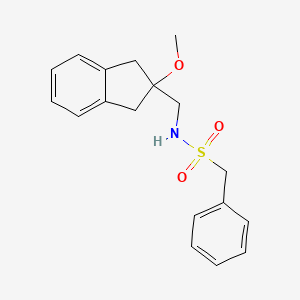

![molecular formula C11H7BrF4N2O2 B2492848 Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate CAS No. 2379918-57-5](/img/structure/B2492848.png)

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines can be achieved through several methods, including Cu-catalyzed aerobic oxidative conditions utilizing ethyl tertiary amines as carbon sources. This process allows for broad substrate scope and good functional group tolerance, producing diversified and valuable products (Rao, Mai, & Song, 2017). Additionally, the synthesis from trifluoroacetonitrile and pyridinium t-butoxycarbonylmethylide has been documented to produce 3-(t-Butoxycarbonyl)-2-(trifluoromethyl)imidazo[1,2- a ]-pyridine (Banks & Thomson, 1984).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through density functional theory (DFT) and compared with X-ray diffraction values, providing insights into the conformational analysis and physicochemical properties (Geng et al., 2022). This analysis is crucial for understanding the electronic structure and reactivity of the compound.

Chemical Reactions and Properties

Imidazo[1,2-a]pyridines exhibit a variety of chemical reactions, including regioselective fluorination, direct arylation, and reactions leading to the synthesis of fluorescent probes. These reactions highlight the compound's versatility in organic synthesis and potential applications in creating biologically active molecules (Liu et al., 2015), (Cao et al., 2012).

Applications De Recherche Scientifique

Synthesis and Application in Medicinal Chemistry

Ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate and its derivatives have been explored extensively in the synthesis of various novel compounds. For example, the compound has been used in the synthesis of new imidazo[1,2-a]pyrimidine compounds, highlighting its utility in developing potentially biologically active molecules (Liu, 2013). Additionally, it has been employed in the synthesis of novel pyrido[1′,2′:1,2]imidazo[5,4‐d]‐1,2,3‐triazinones from imidazo[1,2‐a]pyridines, further showcasing its versatility in the creation of complex heterocyclic structures with potential pharmaceutical applications (Zamora et al., 2004).

Material Science and Chemistry

In material science and chemistry, this compound has been used for synthesizing Spiro[2-cyclopentene-1,3’-imidazo[1,2-a]pyridine] derivatives. These derivatives demonstrate interesting behavior in their 1H-NMR spectra, indicative of their potential application in molecular structure analysis and material characterization (Abe et al., 2010).

Anti-Microbial and Anti-Viral Research

The antimicrobial activity of some imidazo-[1,2-a]pyridine-2-carboxylic acid arylidenehydrazide derivatives synthesized from this compound has been studied, showing the compound's potential in the development of new antimicrobial agents (Turan-Zitouni et al., 2001). Moreover, derivatives of this compound have been evaluated for their anti-hepatitis B virus (HBV) activity, demonstrating its significance in antiviral drug development (Chen et al., 2011).

Mécanisme D'action

Target of Action

Imidazo[1,2-a]pyridines, the core structure of this compound, are known to interact with a variety of biological targets. They have shown promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . .

Safety and Hazards

Orientations Futures

Imidazopyridine analogues have been recognized for their wide range of applications in medicinal chemistry . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) . This suggests potential future directions in the development of new TB drugs .

Propriétés

IUPAC Name |

ethyl 6-bromo-8-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrF4N2O2/c1-2-20-10(19)7-8(11(14,15)16)17-9-6(13)3-5(12)4-18(7)9/h3-4H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLDBIWFPWGOLLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C2N1C=C(C=C2F)Br)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrF4N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.08 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

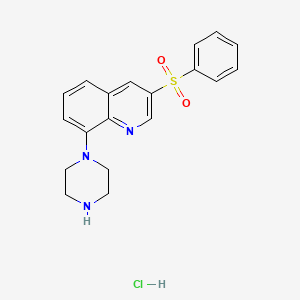

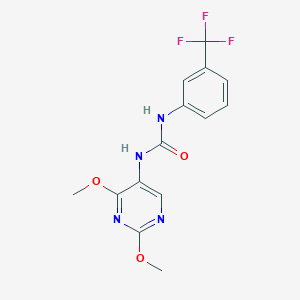

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((4-chlorobenzo[d]thiazol-2-yl)oxy)azetidin-1-yl)ethanone](/img/structure/B2492767.png)

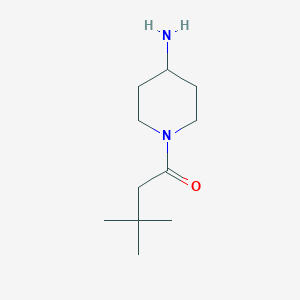

![2-ethoxy-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2492769.png)

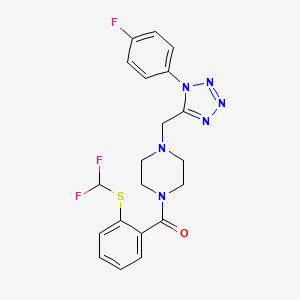

![8-[4-(Dimethylamino)phenyl]-1-methyl-3-(2-piperidylethyl)-1,3,5-trihydroimidaz olidino[1,2-h]purine-2,4-dione](/img/structure/B2492775.png)

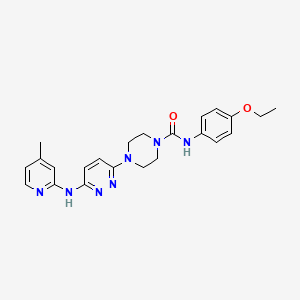

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2492779.png)

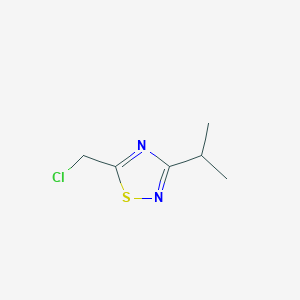

![3-(3-methylbutyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2492781.png)

![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(benzo[d]thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2492783.png)